molecular formula C10H8N2 B12890386 1h-Pyrrolo[1,2-a]benzimidazole CAS No. 247-76-7

1h-Pyrrolo[1,2-a]benzimidazole

Cat. No.: B12890386
CAS No.: 247-76-7
M. Wt: 156.18 g/mol
InChI Key: JABFZMOTTPAIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrrolo[1,2-a]benzimidazole is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This versatile structure is a key pharmacophore in compounds exhibiting a diverse range of biological activities . Research highlights its potential as a privileged structure for developing novel therapeutic agents, particularly in oncology. Studies on pyrrolo[1,2-a]benzimidazole derivatives have demonstrated potent antitumor properties, functioning through mechanisms such as tubulin polymerization inhibition, which disrupts mitosis in rapidly dividing cancer cells . Specific derivatives have shown promising cytotoxicity against a panel of cancer cell lines, including renal (A498), melanoma (MDA-MB-435), non-small cell lung cancer (NCI-H522), and ovarian cancer (OVCAR-3) . Beyond its anticancer potential, the scaffold is found in compounds with notable antimicrobial and antifungal activities . The pyrrolo[1,2-a]benzimidazole core is also present in molecules evaluated for other pharmacological effects, including use as central nervous system (CNS) active agents and as choline esterase inhibitors . The synthetic versatility of the pyrrolo[1,2-a]benzimidazole ring system allows for functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . This compound is offered for research purposes to further explore these applications and mechanisms. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

247-76-7

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-6H,7H2

InChI Key

JABFZMOTTPAIOT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=C3N21

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrolo 1,2 a Benzimidazole and Its Congeners

Cycloaddition-Based Approaches to the Pyrrolo[1,2-a]benzimidazole Nucleus

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and widely utilized tool for the construction of the pyrrolo[1,2-a]benzimidazole core. This method involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.

Exploitation of 1,3-Dipolar Cycloaddition of Benzimidazolium Ylides with Dipolarophiles

The Huisgen [3+2] dipolar cycloaddition is a key strategy for synthesizing the pyrrolo[1,2-a]benzimidazole system. researchgate.net This reaction employs benzimidazolium ylides as 1,3-dipoles, which react with various dipolarophiles, typically activated alkynes or alkenes. researchgate.netnih.gov The benzimidazolium ylides are generated in situ from the corresponding benzimidazolium salts by treatment with a base.

The reaction of 1-alkyl-3-phenacylbenzimidazolium ylides with dimethyl acetylenedicarboxylate (DMAD) yields 4-alkyl-2,3-bis(methoxycarbonyl)-1-phenacylpyrrolo[1,2-a]benzimidazole. researchgate.net Similarly, when 1-alkyl-3-methoxycarbonylmethylbenzimidazolium ylides react with DMAD, the product is 4-alkyl-1,2,3-tris(methoxycarbonyl)pyrrolo[1,2-a]benzimidazole. researchgate.net One-pot, three-component reactions have also been developed, combining a 1-substituted benzimidazole (B57391), an α-halo-ketone (like phenacyl bromide), and an activated alkyne in the presence of an acid scavenger to produce pyrrolo[1,2-a]benzimidazoles alongside pyrrolo[1,2-a]quinoxalines. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolo[1,2-a]benzimidazole Synthesis
Benzimidazolium Ylide PrecursorDipolarophileKey ProductReference
1-Alkyl-3-phenacylbenzimidazolium SaltDimethyl Acetylenedicarboxylate (DMAD)4-Alkyl-2,3-bis(methoxycarbonyl)-1-phenacylpyrrolo[1,2-a]benzimidazole researchgate.net
1-Alkyl-3-methoxycarbonylmethylbenzimidazolium SaltDimethyl Acetylenedicarboxylate (DMAD)4-Alkyl-1,2,3-tris(methoxycarbonyl)pyrrolo[1,2-a]benzimidazole researchgate.net
1-Benzylbenzimidazole / Phenacyl BromideNon-symmetrical Activated AlkynesPyrrolo[1,2-a]benzimidazoles nih.gov
1-Substituted Benzimidazole / Ethyl BromoacetateElectron-deficient AlkynesPyrrolo[1,2-a]benzimidazoles nih.gov

Variations and Enhancements in Dipolarophile Reactivity for Scaffold Construction

The nature of the dipolarophile plays a crucial role in the outcome of the 1,3-dipolar cycloaddition reaction, influencing both reactivity and regioselectivity. Dipolarophiles are typically electron-deficient compounds, which enhances their reactivity towards the nucleophilic ylide. nih.gov The reaction mechanism is generally concerted, meaning the stereochemistry of the dipolarophile can dictate the stereochemistry of the final product. frontiersin.org

The use of symmetric alkynes, such as dimethyl acetylenedicarboxylate (DMAD), simplifies the reaction outcome, leading to a single regioisomer. researchgate.net However, reactions with non-symmetrical activated alkynes can lead to a mixture of products. nih.gov The choice of dipolarophile can be used to control the divergent synthesis of different heterocyclic scaffolds. nih.govmdpi.com For instance, the reaction of isatin-derived azomethine ylides with various 1,4-enedione derivatives as dipolarophiles can be controlled to produce different functionalized N-fused pyrrolidinyl spirooxindoles. nih.govmdpi.com This highlights the principle that modifying the structure and electronic properties of the dipolarophile is a key strategy for directing the synthesis towards desired, complex molecular architectures.

Ring-Closure and Rearrangement Strategies for Pyrrolo[1,2-a]benzimidazole Formation

Besides cycloadditions, intramolecular cyclization and molecular rearrangements offer alternative and powerful routes to the pyrrolo[1,2-a]benzimidazole core and its hydrogenated congeners.

Intramolecular Cyclization Protocols and Derivatives

Intramolecular cyclization provides a direct method for forming the fused pyrrole (B145914) ring onto a pre-existing benzimidazole structure. This strategy involves a benzimidazole derivative bearing a suitable side chain that can undergo a ring-closing reaction.

One such approach is the radical cyclization of N-alkyl radicals onto the C2-position of the benzimidazole ring. researchgate.net This method has been successfully employed to create five, six, and seven-membered alicyclic rings fused to the benzimidazole system. researchgate.net Another strategy involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which proceeds through a double cyclodehydration and aromatization to yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. rsc.orgnih.gov Furthermore, intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides have been shown to produce complex fused systems like hexahydropyrrolo[1,2,3-de]quinoxalines. nih.gov

Cyclopropyliminium Rearrangement as a Synthetic Pathway to Dihydropyrrolobenzimidazoles

The Cloke-Wilson, or cyclopropyliminium, rearrangement is a unique thermal reaction that converts cyclopropanes with an imino group into dihydropyrroles. researchgate.net This transformation is driven by the release of ring strain from the three-membered cyclopropane ring to form the more stable five-membered heterocyclic compound. researchgate.net

This methodology has been applied to the synthesis of 2,3-dihydropyrrolo[1,2-a]benzimidazoles. The process starts with 2-cyclopropylbenzimidazole derivatives, which undergo the cyclopropyliminium rearrangement. researchgate.net The position of substituents on the final dihydropyrrolobenzimidazole ring is dependent on their initial location on the cyclopropane ring. For example, a functional group at position 1 of the cyclopropane ring leads to a product substituted at position 3 of the heterocyclic product. researchgate.net The polarity of the solvent can also be varied to influence the isomeric ratio of the products when substituents are at position 2 of the cyclopropane ring. researchgate.net

Table 2: Cyclopropyliminium Rearrangement of 2-Cyclopropylbenzimidazoles
SubstrateReaction TypeProductKey FeaturesReference
2-Cyclopropylbenzimidazole derivativesCyclopropyliminium Rearrangement2,3-Dihydropyrrolo[1,2-a]benzimidazolesSubstituents on the cyclopropane ring direct the regiochemistry of the product. researchgate.net
2-Cyclopropylthiazole hydrobromidesIminocyclopropane-pyrroline Rearrangement6,7-Dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromidesAn analogous rearrangement in a related heterocyclic system. researchgate.net

Mamedov Heterocycle Rearrangement and Analogous Transformations

The Mamedov heterocycle rearrangement provides an efficient method for synthesizing complex heterocyclic systems, including coupled benzimidazoles and pyrrolo[1,2-a]quinoxalines. researchgate.netrsc.org This reaction can be conducted at room temperature using only acetic acid as the solvent, representing a green and straightforward synthetic route. rsc.org The process yields a series of 4-(1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinoxaline derivatives in moderate to good yields. rsc.org While this specific rearrangement leads to pyrrolo[1,2-a]quinoxaline derivatives coupled with a benzimidazole, it showcases a powerful strategy for linking different heterocyclic cores.

Analogous transformations and rearrangements are prevalent in heterocyclic chemistry for constructing fused ring systems. For example, the treatment of tetrahydropyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepin-5,11-diones with concentrated hydrochloric acid results in a rearrangement to form new oxohexahydropyrrolo[2,1-b] nih.govresearchgate.netquinazolinecarboxylic acids. clockss.org Similarly, certain 1-ethynyl-2-vinyldihydroisoquinolines undergo a rsc.orgrsc.org-sigmatropic rearrangement under microwave irradiation to yield pyrrolo[2,1-b] rsc.orgbenzazepines. nih.gov These examples underscore the utility of rearrangement reactions in accessing diverse and complex N-fused heterocyclic scaffolds.

Multicomponent Reaction (MCR) Approaches for Diversified Pyrrolo[1,2-a]benzimidazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a powerful and efficient tool for generating molecular diversity. For the synthesis of the pyrrolo[1,2-a]benzimidazole core, one-pot three-component strategies have been effectively employed.

A prominent MCR approach involves the reaction of a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and a nonsymmetrical activated alkyne. researchgate.net This one-pot procedure efficiently constructs the fused heterocyclic system. The reaction is believed to proceed through a sequence involving the initial N-alkylation of the benzimidazole with the bromoacetophenone, forming a benzimidazolium salt. This intermediate is then deprotonated in situ to generate a benzimidazolium N-ylide. The highly reactive ylide subsequently undergoes a 1,3-dipolar cycloaddition reaction with the activated alkyne (a dipolarophile), followed by an aromatization step (spontaneous dehydrogenation) to yield the final substituted pyrrolo[1,2-a]benzimidazole. nih.gov

The versatility of this MCR allows for the introduction of a wide range of substituents at various positions of the scaffold by simply changing the starting components. For instance, different 1-substituted benzimidazoles, phenacyl bromides, and electron-deficient alkynes can be used to create a library of diversified pyrrolo[1,2-a]benzimidazoles. nih.gov

Table 1: Examples of Diversified Pyrrolo[1,2-a]benzimidazoles via a Three-Component Reaction
Benzimidazole ComponentBromo-ComponentAlkyne ComponentResulting Substitution Pattern
1-BenzylbenzimidazolePhenacyl bromideDimethyl acetylenedicarboxylate (DMAD)Substituents on the pyrrole and benzimidazole rings
Benzimidazole2-BromoacetophenoneEthyl propiolateVaried aryl and ester groups on the pyrrole ring
1-Substituted benzimidazoleEthyl bromoacetateNon-symmetrical electron-deficient alkynesDiverse ester and other electron-withdrawing groups

Metal-Catalyzed and Green Chemistry Expedients in Pyrrolo[1,2-a]benzimidazole Synthesis

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to reduce waste, energy consumption, and the use of hazardous materials. Metal-catalyzed reactions and the use of alternative energy sources like microwave and ultrasound irradiation are key aspects of this evolution.

While metal catalysts such as copper and palladium are widely used for the synthesis of benzimidazole precursors, their application in the final cyclization to form the fused pyrrolo[1,2-a]benzimidazole ring is less commonly reported. nih.govnih.govrsc.org However, green chemistry principles have been successfully applied to the synthesis of this scaffold.

Microwave-Assisted Synthesis: The multicomponent reaction described previously can be performed under microwave irradiation. researchgate.net This technique often leads to a dramatic reduction in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.orgmdpi.com

Table 2: Comparison of Conventional and Green Synthetic Methods
MethodEnergy SourceTypical Reaction TimeKey Advantages
Conventional HeatingThermal (Oil Bath)Hours to DaysWell-established
Microwave IrradiationMicrowavesSeconds to MinutesRapid heating, reduced time, higher yields researchgate.netsemanticscholar.org
Ultrasound IrradiationSonicationHours (for specific steps)Accelerated reaction rates, energy efficiency, improved yields nih.gov

Stereoselective Synthesis and Chiral Derivatization of Pyrrolo[1,2-a]benzimidazole Scaffolds

The development of stereoselective methods for the synthesis of chiral molecules is of paramount importance in drug discovery, as the biological activity of enantiomers can differ significantly. For the 1H-pyrrolo[1,2-a]benzimidazole system, enantiospecific syntheses have been developed to produce chiral derivatives.

One effective strategy involves using starting materials with a known configuration, where the chirality is transferred to the final product. Specifically, amino acids have been employed as chiral precursors. researcher.life This approach utilizes an "internal" Phillips reaction, a classic method for benzimidazole synthesis, in a way that preserves the stereochemical integrity of the starting amino acid. researcher.liferesearchgate.net The inherent chirality of the amino acid is used to construct the heterocyclic backbone, resulting in an enantiospecific synthesis of the target chiral pyrrolo[1,2-a]benzimidazole derivative. researcher.life This substrate-controlled methodology ensures that the final product is obtained as a single enantiomer, dictated by the chirality of the initial building block.

Table 3: Conceptual Framework for Stereoselective Synthesis
Chiral Starting MaterialKey Reaction TypeOutcomeChirality Control
L- or D-Amino Acid"Internal" Phillips ReactionEnantiospecific formation of a chiral Pyrrolo[1,2-a]benzimidazoleSubstrate-controlled

Chemical Reactivity and Strategic Derivatization of the 1h Pyrrolo 1,2 a Benzimidazole Core

Functional Group Interconversions and Modifications on the Pyrrole (B145914) Moiety

One key transformation involves the modification of substituents at the C3 position. For instance, in the synthesis of certain cytotoxic agents, a 3-carbamate derivative was created, which demonstrated enhanced DNA cleavage capabilities. nih.gov This highlights how interconversion of functional groups on the pyrrole ring can directly impact the molecule's mechanism of action. Further derivatization strategies often begin with the synthesis of the core ring system itself, which can be achieved through methods like the "t-amino effect" to form the initial pyrrolo[1,2-a]benzimidazole structure. researcher.liferesearchgate.net Subsequent steps can then be employed to build complexity on the pyrrole fragment.

Research has also focused on developing efficient synthetic routes to functionalized pyrrolo[1,2-c]imidazoles, an isomeric system, from acylethynylpyrroles. mdpi.com These methods, which involve cycloaddition reactions, demonstrate the versatility of pyrrole precursors in constructing fused N-heterocyclic systems and offer potential pathways for introducing functional handles on the five-membered ring that could be applicable to the 1H-pyrrolo[1,2-a]benzimidazole core.

Substitutions and Annulations on the Benzimidazole (B57391) Fragment

The benzimidazole portion of the scaffold offers multiple sites for substitution and annulation, enabling extensive structural diversification. Electrophilic substitution on the benzenoid ring is a common strategy for introducing functional groups that can modulate electronic properties and steric profiles.

Nitration is a key example of electrophilic substitution on this fragment. For instance, the synthesis of 6-Acetamido-3-acetoxy-7-methoxy-8-nitro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is achieved by treating the non-nitrated precursor with a mixture of fuming nitric acid and sulfuric acid at low temperatures. acs.org This demonstrates that the benzimidazole ring can be selectively functionalized even with other sensitive groups present.

The positions on the benzene (B151609) ring, particularly C7, have been a major focus for modification to control the biological activity of pyrrolo[1,2-a]benzimidazole-based agents. acs.orgacs.org Researchers have synthesized analogues with various substituents at the 7-position, including methyl, methoxy (B1213986), and aziridinyl groups, to study their influence on cytotoxicity and DNA alkylation ability. acs.orgacs.org These substitutions are critical as they can sterically and electronically influence the reactivity of other functional groups on the molecule. acs.org

Annulation, the fusion of an additional ring, is another powerful strategy. While not directly on the 1H-pyrrolo[1,2-a]benzimidazole core, related studies on 2-aminobenzimidazoles show their reaction with β-bromo-α,β-unsaturated aldehydes or isoflavones to construct fused pyrimido[1,2-a]benzimidazole (B3050247) systems. nih.gov These cyclocondensation reactions provide a blueprint for how the benzimidazole fragment can be used as a foundation to build more complex, polycyclic architectures.

Regioselective Functionalization and Site-Specific Derivatization

Achieving regioselectivity is paramount in the synthesis of complex 1H-pyrrolo[1,2-a]benzimidazole derivatives to ensure the desired structure-activity relationship. Both the pyrrole and benzimidazole rings offer distinct reactivity, which can be exploited for site-specific modifications.

One of the most studied examples of regioselectivity involves the derivatization of the benzimidazole ring, where the substituent at the C7 position has been shown to exert significant control over the reactivity of the entire molecule. acs.org The introduction of a 7-methyl, 7-methoxy, or 7-unsubstituted group dramatically alters the outcome of the reduction of corresponding quinone derivatives, dictating the balance between two competing reaction pathways. acs.orgacs.org An electron-rich 7-substituent, for example, favors a 1,5-sigmatropic shift reaction, whereas other groups can promote a desired nucleophilic trapping reaction, which is essential for the DNA alkylating activity of certain antitumor agents. acs.org

Site-specific derivatization can also be achieved through multi-component reactions where the final substitution pattern is dictated by the choice of starting materials. A one-pot procedure for synthesizing pyrrolo[1,2-a]benzimidazole derivatives involves heating a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and an activated alkyne. thieme-connect.deresearchgate.net This method allows for the controlled introduction of substituents onto both the pyrrole and benzimidazole portions of the final molecule in a single synthetic operation.

The table below summarizes examples of regioselective reactions on the 1H-pyrrolo[1,2-a]benzimidazole core.

Position(s)Reaction TypeReagentsOutcome/Significance
C8 Electrophilic NitrationFuming HNO₃, H₂SO₄Introduction of a nitro group on the benzimidazole ring. acs.org
C7 Various SubstitutionsSynthetic precursorsA 7-methyl group favors DNA alkylation, while 7-methoxy favors a 1,5-sigmatropic shift. acs.org
C3 Carbamate FormationSynthetic precursorsA 3-carbamate derivative showed enhanced DNA cleavage activity. nih.gov

Formation of Fused Tetracyclic and Polycyclic Pyrrolo[1,2-a]benzimidazole Systems

The 1H-pyrrolo[1,2-a]benzimidazole core serves as an excellent building block for the synthesis of larger, more complex heterocyclic systems. Annulation reactions can be used to construct tetracyclic and polycyclic frameworks with unique optical and biological properties.

A notable strategy involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with various o-phenylenediamines. rsc.orgnih.gov This approach leads to a double cyclodehydration and subsequent aromatization to furnish novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. rsc.orgnih.gov These tetracyclic systems have demonstrated unique optical properties, including deep blue emission in aggregated and solid states. rsc.org The fusion of an additional benzene ring into this scaffold can further enhance fluorescence intensity, suggesting potential applications in bioimaging. nih.gov

Another synthetic route to fused systems is controlled by reaction conditions. The reaction between N-allenylpyrrole-2-carbaldehyde and o-phenylenediamine (B120857) can yield two different fused heterocyclic assemblies depending on the water content of the solvent. nih.gov This method can produce either 6-methylbenzo nih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine or the previously unknown 5a-methyl-5a,6-dihydro-5H,12H-benzo nih.govimidazo[1,2-a]pyrrolo[1,2-d]pyrazine, showcasing a subtle method for controlling the final polycyclic architecture. nih.gov

The table below details examples of reactions leading to fused polycyclic systems.

Starting MaterialsReaction TypeResulting Fused System
1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes + o-phenylenediaminesAcid-catalyzed double cyclodehydration/aromatizationBenzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. rsc.orgnih.gov
N-allenylpyrrole-2-carbaldehyde + o-phenylenediamineSolvent-controlled cyclization6-methylbenzo nih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine. nih.gov

Redox Chemistry of Pyrrolo[1,2-a]benzimidazole Quinones and Related Systems

The redox chemistry of 1H-pyrrolo[1,2-a]benzimidazole quinones is a cornerstone of their function as antitumor agents. researcher.lifeacs.org These compounds, often referred to as PBIs, are typically bioreductive prodrugs, meaning they are activated by reduction within cells to exert their cytotoxic effects. researchgate.netnih.gov

Upon reduction, the quinone moiety is converted to a hydroquinone (B1673460). acs.org This transformation dramatically alters the electronic properties of the molecule and triggers subsequent chemical reactions. For derivatives containing a 6-aziridinyl group, the resulting aziridinyl hydroquinone can undergo two competing pathways:

Nucleophile-mediated ring opening: The activated aziridine (B145994) ring is attacked by a nucleophile, such as DNA, leading to alkylation. This process is believed to be responsible for the compound's cytotoxicity. acs.orgnih.gov

1,5-Sigmatropic shift: An internal redox reaction occurs where a hydrogen atom is transferred, causing reductive opening of the aziridinyl ring without external alkylation. This pathway is essentially a self-inactivation route. acs.orgacs.org

The balance between these two pathways is critically controlled by the substitution pattern on the benzimidazole ring. acs.org As shown in the table below, the nature of the substituent at the C7 position dictates the fate of the reduced intermediate.

7-SubstituentFavored Reaction PathwayResulting Cytotoxicity
Methyl Nucleophilic trapping (alkylation)High acs.org
Unsubstituted 1,5-Sigmatropic shiftLow acs.org
Methoxy 1,5-Sigmatropic shiftLow acs.org

Furthermore, the cytotoxicity of related 6-acetamidopyrrolo[1,2-a]benzimidazole quinones (APBIs) is also redox-dependent. However, unlike PBIs, APBIs are cytotoxic only in their quinone form, and reduction to the hydroquinone leads to a loss of activity. acs.org Enzymes such as DT-diaphorase can play a role in the bioactivation of PBIs but lead to the inactivation of APBIs and related iminoquinones. nih.gov This highlights the complex interplay between the core structure, its substituents, and the cellular redox environment.

Structure Activity Relationship Sar Elucidation for Biologically Relevant 1h Pyrrolo 1,2 a Benzimidazole Derivatives

Positional Effects of Substituents on Molecular Interactions and Cellular Response

The biological profile of 1H-pyrrolo[1,2-a]benzimidazole derivatives can be profoundly altered by the nature and position of various substituents on the core structure. These modifications influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn dictate its interactions with biological macromolecules and its ultimate cellular response.

The 7-position of the 1H-pyrrolo[1,2-a]benzimidazole core has been identified as a critical determinant of the mechanism and potency of its antitumor activity, particularly for derivatives designed as DNA alkylating agents and topoisomerase inhibitors. The substituent at this position can modulate the electronic and steric environment of the molecule, thereby influencing its ability to interact with DNA and associated enzymes.

Research has shown that for pyrrolo[1,2-a]benzimidazole quinones bearing a 6-aziridinyl group (PBIs), the 7-substituent plays a crucial role in controlling the reactivity of the aziridinyl ring. nih.gov Upon reduction of the quinone to a hydroquinone (B1673460), the molecule can undergo two competing reactions: nucleophilic trapping (alkylation) of DNA or a 1,5-sigmatropic shift that leads to the opening of the aziridinyl ring. nih.gov The electronic nature of the 7-substituent is a key factor in this process. Electron-donating groups, such as methoxy (B1213986), tend to favor the 1,5-sigmatropic shift, which is an internal redox reaction. nih.gov Conversely, a less electron-donating group like a methyl group at the 7-position leads to more significant nucleophilic trapping, enhancing the DNA alkylation potential. nih.gov

Furthermore, steric effects at the 7-position are also significant. A bulky substituent can distort the conformation of the 6-aziridinyl group, hindering the geometry required for the 1,5-sigmatropic shift and thereby promoting the desired DNA alkylation pathway. nih.gov This is exemplified by the observation that 7-methyl substituted PBIs exhibit greater cytotoxicity compared to their 7-unsubstituted or 7-methoxy counterparts. nih.gov

In the case of 6-acetamidopyrrolo[1,2-a]benzimidazole quinones (APBIs), which act as topoisomerase II inhibitors, the 7-substituent also has a pronounced effect. These compounds are active in their quinone form, and their reduction leads to a loss of activity. nih.gov An electron-donating substituent at the 7-position, such as a methoxy group, decreases the cytotoxic and topoisomerase II inhibitory activity of APBIs. nih.gov This is thought to be due to the fact that only electron-deficient APBIs can effectively intercalate into DNA, a key step in their mechanism of action. nih.gov

The following table summarizes the influence of substituents at the 7-position on the biological activity of 1H-pyrrolo[1,2-a]benzimidazole derivatives:

Substituent at 7-PositionDerivative TypeEffect on DNA Alkylation (PBIs)Effect on Topoisomerase II Inhibition (APBIs)Relative Cytotoxicity
-HPBIFavors 1,5-sigmatropic shiftN/ALower
-CH3PBIFavors nucleophilic trapping (alkylation)N/AHigher
-OCH3PBIFavors 1,5-sigmatropic shiftN/ALower
-CH3APBIN/AHigher activityHigher
-OCH3APBIN/ALower activityLower

The 3-position of the 1H-pyrrolo[1,2-a]benzimidazole nucleus has been shown to be a key modulator of cellular cytotoxicity, with the nature of the substituent at this position influencing the compound's mechanism of action and its selectivity towards certain cancer cell lines.

Studies on 6-aziridinylpyrrolo[1,2-a]-benzimidazole quinones (PBIs) and 6-acetamidopyrrolo[1,2-a]benzimidazole quinones (APBIs) have revealed that increasing the lipophilicity of the 3-substituent can enhance cytotoxicity, particularly in melanoma cell lines. nih.gov For imino-APBIs, a strong correlation (correlation coefficient of 0.8 to 0.9) has been observed between the logarithm of lipophilicity and the logarithm of the LC50 value in melanoma and renal cancer cell lines. nih.gov

Interestingly, the 3-substituent does not generally affect the DNA cleavage ability of reduced PBIs. nih.gov A notable exception is the 3-carbamate derivative, which demonstrates enhanced DNA cleavage. nih.gov This observation is rationalized by a model where the PBI derivative binds to the major groove of DNA, and the 3-carbamate group can participate in favorable interactions. nih.gov

The metabolic activation of these compounds is also influenced by the 3-substituent. COMPARE analyses have indicated that PBIs are activated by the enzyme DT-diaphorase, whereas APBIs and imino-APBIs are inactivated by this enzyme, meaning their cytotoxicity relies on their quinone form. nih.gov This differential metabolic fate contributes to their distinct cytotoxicity profiles. The cytotoxic profile of APBIs has been noted to be similar to that of some anthracycline analogues, suggesting potential mechanistic parallels. nih.gov

The following table provides a summary of the effects of the 3-substituent on the cytotoxicity of 1H-pyrrolo[1,2-a]benzimidazole derivatives:

3-Substituent PropertyDerivative TypeEffect on CytotoxicityMechanism
Increasing LipophilicityPBI, APBIIncreased cytotoxicity in melanoma cell linesEnhanced cellular uptake or membrane interaction
Increasing Lipophilicityimino-APBIIncreased cytotoxicity in melanoma and renal cancer cell linesStrong correlation between lipophilicity and cytotoxicity
Carbamate groupPBIEnhanced DNA cleavageFavorable interactions in the DNA major groove

For instance, the introduction of a bulky butyl group at the 7-position, in place of a methyl group, significantly decreases the k(cat)/K(m) for DT-diaphorase reductase activity for both PBIs and APBIs. ukm.my This has contrasting effects on their cytotoxicity: a 7-butyl PBI exhibits reduced cytotoxicity due to its reliance on reductive activation, while a 7-butyl APBI shows enhanced cytotoxicity as it is active in its quinone form and its inactivation by DT-diaphorase is slowed. ukm.my

The stereochemistry at the 3-position also plays a role, particularly when the substituent is a hydrogen bond donor. The R or S configuration can determine the orientation of the substituent in the DNA major groove, influencing hydrogen-bonding interactions and, consequently, the efficiency of DNA alkylation by PBIs. ukm.my

Furthermore, the nature of the substituent at the 6-position is fundamental to the mechanism of action. The presence of an aziridinyl group in PBIs confers DNA alkylating properties upon reduction, while an acetamido group in APBIs leads to topoisomerase II inhibition. ukm.my These findings underscore the intricate interplay between various structural features in dictating the biological activity of 1H-pyrrolo[1,2-a]benzimidazole derivatives.

Pharmacophore Design and Molecular Feature Mapping for Target Engagement

Pharmacophore modeling is a crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 1H-pyrrolo[1,2-a]benzimidazole derivatives, pharmacophore models can be developed to guide the design of new analogues with improved potency and selectivity.

While specific pharmacophore models exclusively for 1H-pyrrolo[1,2-a]benzimidazole derivatives are not extensively detailed in the provided context, general principles for related benzimidazole (B57391) scaffolds can be informative. For instance, a pharmacophore model for benzimidazole-based agonists of the Farnesoid X receptor (FXR) included features such as three hydrophobic groups and two aromatic rings. nih.gov Such models are generated based on a set of active compounds and can reveal key interaction points.

In the context of 1H-pyrrolo[1,2-a]benzimidazole derivatives targeting DNA, a pharmacophore model would likely include:

A planar aromatic system: The fused ring structure allows for intercalation between DNA base pairs.

Hydrogen bond donors and acceptors: These are crucial for specific interactions within the DNA grooves. For example, the nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors.

An electrophilic center: In the case of DNA alkylating agents like PBIs, the activated aziridine (B145994) ring serves as a key pharmacophoric feature.

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, further refine our understanding of target engagement. For benzimidazole derivatives targeting enzymes like EGFR, docking has shown the importance of hydrogen bonds with key residues in the active site, such as Met793, and hydrophobic interactions involving the phenyl group of the benzimidazole ring. ukm.my These computational approaches allow for the mapping of molecular features that are critical for biological activity and provide a rational basis for the design of new, more effective 1H-pyrrolo[1,2-a]benzimidazole-based therapeutic agents.

Conformational Analysis and Insights into Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis aims to identify the low-energy, biologically active conformations of a molecule that are responsible for its interaction with a biological target.

For flexible molecules, understanding the conformational landscape is key to rational drug design. While the 1H-pyrrolo[1,2-a]benzimidazole core is relatively rigid, substituents at various positions can introduce conformational flexibility. For example, the orientation of a substituent at the 3-position can significantly impact its interaction with the DNA major groove. nih.gov

Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational space of these derivatives and identify the most stable and likely bioactive conformations. These studies can provide insights into how the molecule adapts its shape to fit into a binding site, a concept central to the "induced fit" model of ligand-receptor interactions.

The bioactive conformation is the specific spatial arrangement of a molecule that it adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. lookchem.com The energy required for a molecule to adopt its bioactive conformation is a critical parameter in determining its binding affinity. By understanding the preferred conformations of 1H-pyrrolo[1,2-a]benzimidazole derivatives, medicinal chemists can design new analogues that are pre-organized for binding, potentially leading to enhanced potency and selectivity.

Molecular Mechanisms of Action of 1h Pyrrolo 1,2 a Benzimidazole Derivatives in Biological Systems

Nucleic Acid Interaction Modalities

Derivatives of 1H-pyrrolo[1,2-a]benzimidazole have been shown to interact with DNA through distinct modalities, including covalent modification via alkylation and non-covalent binding within the minor groove. These interactions can disrupt DNA structure and function, leading to cellular consequences.

Certain 1H-pyrrolo[1,2-a]benzimidazole derivatives, particularly the 6-aziridinylpyrrolo[1,2-a]benzimidazolequinones (PBIs), are capable of inducing DNA cleavage through a process involving reductive activation. nih.govnih.gov This activation is a critical step that transforms the relatively stable quinone form of the molecule into a highly reactive species.

The mechanism of action for these compounds involves the following key steps:

Reductive Activation: The quinone moiety of the PBI undergoes a reduction to a hydroquinone (B1673460). This process can be facilitated by cellular reducing agents or enzymes such as DT-diaphorase. nih.gov

Alkylation of DNA: The reduction of the quinone to the aziridinyl hydroquinone leads to the generation of a species that can alkylate DNA. nih.gov The alkylation can occur at the phosphate (B84403) backbone of the DNA, resulting in the formation of a labile phosphotriester. nih.gov Another proposed mechanism involves the alkylation of the N7 position of purine (B94841) bases. nih.gov

DNA Strand Scission: The formation of the alkylated adducts on the DNA leads to instability in the phosphodiester backbone, ultimately resulting in DNA strand cleavage. nih.gov This cleavage has been observed to occur with a specificity for guanine (G) and adenine (A) bases. nih.gov

The substituent at the 7-position of the pyrrolo[1,2-a]benzimidazole ring system has been found to influence the efficiency of DNA alkylation. For instance, a 7-methyl substituent has been shown to result in significant nucleophilic trapping, a process that contributes to the cytotoxicity of these compounds. nih.gov

Table 1: Influence of 7-Substituent on PBI Activity

7-Substituent Cytotoxicity DNA Alkylation
Methyl High Significant
Unsubstituted Lower Favors 1,5-sigmatropic shift

Data compiled from research on pyrrolo[1,2-a]benzimidazole quinones. nih.gov

The ability of small molecules to bind to the minor groove of DNA is a well-established mechanism for interfering with DNA-protein interactions and, consequently, cellular processes like transcription. While direct studies on 1H-pyrrolo[1,2-a]benzimidazole derivatives are emerging, the characteristics of related heterocyclic systems provide insights into their potential DNA minor groove binding properties. Heterocyclic dications, including those with benzimidazole (B57391) moieties, are known to bind to the minor groove, often with a preference for AT-rich sequences. nih.govbeilstein-journals.org

Key features that govern minor groove binding include:

Molecular Shape: Minor groove binders typically possess a crescent shape that is complementary to the curvature of the DNA minor groove. beilstein-journals.org

Hydrogen Bonding: The formation of hydrogen bonds between the ligand and the edges of the base pairs on the floor of the minor groove is a critical determinant of binding affinity and specificity. nih.gov

Van der Waals and Electrostatic Interactions: Favorable van der Waals contacts with the walls of the groove and electrostatic interactions with the negatively charged phosphate backbone contribute to the stability of the DNA-ligand complex. beilstein-journals.org

Pyrrole-imidazole polyamides are a class of compounds that have been extensively studied for their sequence-specific recognition of the DNA minor groove. caltech.eduresearchgate.net These molecules demonstrate that by varying the arrangement of heterocyclic rings, it is possible to target specific DNA sequences. researchgate.net This principle suggests that the 1H-pyrrolo[1,2-a]benzimidazole scaffold could be similarly modified to achieve sequence-selective DNA minor groove binding.

Enzymatic Target Modulation by Pyrrolo[1,2-a]benzimidazole Derivatives

In addition to direct DNA interactions, 1H-pyrrolo[1,2-a]benzimidazole derivatives can exert their biological effects by modulating the activity of key enzymes involved in cellular homeostasis and proliferation.

Topoisomerase II is an essential enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. mdpi.com This enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. mdpi.com Inhibition of topoisomerase II can lead to the accumulation of DNA damage and ultimately trigger cell death. mdpi.com

Certain derivatives of 1H-pyrrolo[1,2-a]benzimidazole, specifically the 6-acetamidopyrrolo[1,2-a]benzimidazolequinones (APBIs), have been identified as inhibitors of topoisomerase II. nih.govnih.gov Unlike the PBIs that are reductively activated, the APBIs are cytotoxic in their quinone form, and reduction leads to inactivation. nih.gov The mechanism of topoisomerase II inhibition is thought to involve the intercalation of the electron-deficient APBI quinones into the DNA, which interferes with the enzyme's function. nih.gov

The substituent at the 7-position of the APBI scaffold also influences its topoisomerase II inhibitory activity. For example, a change from a 7-methyl to a more electron-rich 7-methoxy group results in a significant loss of cytotoxicity and decreased topoisomerase II inhibition. nih.gov

Cyclo-oxygenases (COX) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. osti.gov

The selective inhibition of COX isoforms is often achieved by exploiting subtle differences in the active sites of the two enzymes. osti.gov Selective COX-2 inhibitors are generally larger molecules that can bind to a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1.

While the direct selective inhibition of COX isoforms by 1H-pyrrolo[1,2-a]benzimidazole derivatives is an area of ongoing investigation, the principles of isoform-selective inhibition provide a framework for designing such molecules. The structural features of the 1H-pyrrolo[1,2-a]benzimidazole scaffold could be modified to achieve selective binding to the active site of either COX-1 or COX-2.

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, particularly the transitions from G1 to S phase and through the S phase. tandfonline.com Aberrant CDK2 activity is frequently observed in cancer cells, making it an attractive target for therapeutic intervention. mdpi.com The benzimidazole moiety is a common feature in many known CDK2 inhibitors. tandfonline.com This suggests that 1H-pyrrolo[1,2-a]benzimidazole derivatives could be designed to target the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.

Akt Kinase Modulation: Akt, also known as protein kinase B, is a serine/threonine kinase that plays a central role in cell survival and proliferation pathways. nih.gov Akt can phosphorylate a variety of downstream targets, including proteins involved in cell cycle regulation. Notably, Akt has been shown to phosphorylate CDK2, which can influence its activity and subcellular localization. nih.gov The interplay between Akt and CDK2 suggests that 1H-pyrrolo[1,2-a]benzimidazole derivatives could indirectly modulate CDK2 activity by targeting the Akt signaling pathway.

Table 2: Kinase Targets and Potential for Modulation by 1H-Pyrrolo[1,2-a]benzimidazole Derivatives

Kinase Target Cellular Function Potential Modulation by Pyrrolo[1,2-a]benzimidazole Derivatives
CDK2 Cell cycle progression (G1/S transition) Direct inhibition of ATP-binding site. tandfonline.com

Other Enzyme-Ligand Interaction Studies

Derivatives of the pyrrolo[1,2-a]benzimidazole class have been shown to interact with several crucial enzymes, influencing their activity and leading to downstream biological effects. These interactions are key to understanding their therapeutic potential.

DT-Diaphorase (NAD(P)H: Quinone Oxidoreductase 1): Studies on 6-aziridinylpyrrolo[1,2-a]benzimidazolequinones (PBIs) have revealed their activity as substrates for DT-diaphorase. This enzyme reductively activates PBIs, which then go on to alkylate the phosphate backbone of DNA. The substrate activity is influenced by the substitution pattern on the molecule; for instance, a bulky butyl group at the 7-position significantly decreases the catalytic efficiency (kcat/Km) of DT-diaphorase compared to a methyl group.

Topoisomerase II: In contrast to PBIs, 6-acetamidopyrrolo[1,2-a]benzimidazolequinones (APBIs) act as inhibitors of topoisomerase II. These compounds are reductively inactivated by DT-diaphorase, meaning only their quinone form is active against the enzyme. The inhibitory activity on topoisomerase II is also sensitive to structural modifications. A butyl group at the 7-position adversely affects inhibition, while the stereochemistry at the 3-position can either negatively or positively impact the inhibitory effect.

Human NAD(P)H-Quinone Oxidoreductase 1 (NQO1): Molecular docking studies have been performed on certain 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives to investigate their interaction with NQO1, an enzyme involved in antioxidant defense. The results indicated that most of the synthesized compounds exhibited a strong affinity for NQO1 and formed numerous interactions with the enzyme, suggesting a potential mechanism for their observed antioxidant activities. nih.gov

Protein and Receptor Binding Studies (e.g., TNFα Activity Modulation)

The biological effects of 1H-pyrrolo[1,2-a]benzimidazole derivatives are also mediated through their binding to specific proteins and receptors, thereby modulating their functions.

Modulation of TNFα Pathways: While direct binding studies of 1H-pyrrolo[1,2-a]benzimidazole derivatives to TNFα are not extensively documented, research on the broader benzimidazole class provides insights into their anti-inflammatory potential through TNFα pathway modulation. A study identified that benzimidazoles, such as albendazole, can potentiate the induction of regulatory macrophages by anti-TNF antibodies. ox.ac.uk This enhancement of anti-TNF effects was linked to alterations in the tubulin skeleton and signaling through AMPK. ox.ac.uk This suggests that benzimidazole-containing compounds can act synergistically with anti-TNF therapies to improve clinical outcomes in inflammatory conditions. ox.ac.uk Furthermore, derivatives of the related pyrrolo[3,4-d]pyridazinone scaffold have been shown to reduce levels of TNF-α in a rat model of inflammation, highlighting the potential of such fused heterocyclic systems to modulate this key pro-inflammatory cytokine. nih.gov

Tubulin Binding: Certain benzimidazole derivatives are well-known for their interaction with tubulin, a key protein involved in microtubule formation and cellular division. Molecular docking and dynamic simulation studies have explored the binding of benzimidazole compounds to the colchicine-binding site of beta-tubulin. For example, the compound 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) was shown to have a strong binding affinity for beta-tubulin, suggesting its potential to disrupt microtubule dynamics, a mechanism relevant to anticancer and anthelmintic activities. semanticscholar.org

DNA and Topoisomerase I Interaction: Bisbenzimidazole derivatives have been studied as DNA minor groove-binding ligands. nih.gov Spectroscopic studies, including UV absorption, fluorescence, and circular dichroism, have confirmed the interaction between these compounds and DNA. nih.gov Furthermore, computational studies and DNA relaxation assays have identified human topoisomerase I as a probable target for some of these molecules, with certain derivatives showing significant inhibition of the enzyme's activity. nih.govacs.org

Cellular Pathway Perturbation Analysis (e.g., Antiproliferative Activity, Antioxidant Potential)

The interaction of 1H-pyrrolo[1,2-a]benzimidazole derivatives with enzymes and proteins perturbs various cellular pathways, leading to measurable biological outcomes such as antiproliferative and antioxidant effects.

Antiproliferative Activity: The ability of these compounds to interfere with fundamental cellular processes like DNA replication and microtubule formation makes them potent antiproliferative agents. Pyrrolo[1,2-a]benzimidazole (PBI) derivatives have demonstrated effective growth inhibition against gastric cancer cell lines both in vitro and in vivo. nih.gov Specific derivatives, referred to as PBI (18) and PBI (20), were particularly effective in inhibiting the proliferation of cultured gastric cancer cells and in xenografted mouse models. nih.gov Similarly, a series of novel 1H-benzo[d]imidazoles (BBZs) were screened against a panel of 60 human cancer cell lines, with the most potent molecules showing 50% growth inhibition (GI50) in the sub-micromolar to low micromolar range. nih.govacs.org Flow cytometry analysis revealed that these compounds cause a prominent G2/M phase cell cycle arrest in cancer cells. nih.gov

Antiproliferative Activity of Benzimidazole Derivatives

Antioxidant Potential: Several pyrrole-benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov One study investigated 5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole derivatives using lipid peroxidation (LPO) and 7-ethoxyresorufin O-deethylase (EROD) assays. nih.gov The most potent compound, 1-Benzyl-5-(ethylsulfonyl)-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole (5j), showed a significant lipid peroxidation inhibition value. nih.gov While many compounds exhibited moderate activity in the LPO assay compared to the standard butylated hydroxytoluene (BHT), their inhibitory effect on EROD activity was not significant. nih.gov At a concentration of 10⁻³ M, almost all synthesized compounds in this series demonstrated noteworthy inhibitory effects on superoxide anion formation. nih.gov

Antioxidant Activity of Pyrrole-Benzimidazole Derivatives

Computational and Theoretical Investigations of 1h Pyrrolo 1,2 a Benzimidazole Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Pyrrolo[1,2-a]benzimidazole systems, docking simulations are instrumental in predicting how these compounds interact with specific biological targets, such as enzymes or receptors.

For instance, studies on pyrrole-benzimidazole derivatives have utilized molecular docking to elucidate their binding modes with various targets. One such study focused on their interaction with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant processes. The docking analysis revealed that these compounds fit well into the active site of NQO1, forming significant interactions with the surrounding amino acid residues. scilit.com Similarly, docking studies of benzimidazole (B57391) derivatives with DNA gyrase subunit B and Staphylococcus aureus tyrosyl-tRNA synthetase have helped in predicting their antibacterial potential by showing strong binding affinities. biointerfaceresearch.com

These simulations provide valuable data, including binding energy scores, which indicate the strength of the interaction. For example, lower binding energies suggest a more stable and favorable interaction between the ligand and the target. The visualization of these interactions allows researchers to understand the key structural features responsible for the compound's activity.

Table 1: Examples of Molecular Docking Studies on Related Benzimidazole Derivatives
Compound ClassTarget ProteinKey FindingsReference
5-(alkylsulfonyl)-1-substituted-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazoleHuman NAD(P)H-Quinone oxidoreductase 1 (NQO1)Compounds showed good affinity and multiple interactions with the NQO1 active site. scilit.com
Substituted Benzimidazole DerivativesDNA gyrase subunit B (5L3J)Derivatives exhibited stronger binding interactions compared to the reference ligand. biointerfaceresearch.com
Substituted Benzimidazole DerivativesStaphylococcus aureus tyrosyl-tRNA synthetase (1JIJ)Compounds 2c, 2e, and 2k showed the highest binding affinity. biointerfaceresearch.com
Benzoxaborole-benzimidazole hybridsProstaglandin D synthase (2HNL)Hybrids showed higher binding scores than the reference drug, flubendazole. umpr.ac.id

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational changes, flexibility, and stability of the ligand-target complex.

For benzimidazole-containing systems, MD simulations have been used to confirm the stability of docked poses and to understand the dynamic behavior of the complex in a simulated physiological environment. For example, MD simulations of benzoxaborole-benzimidazole hybrids docked with therapeutic targets from Onchocerca volvulus confirmed the rigidity and stability of their interactions over time. umpr.ac.id Another study on benzimidazole-oxadiazole hybrids used MD simulations to assess the stability of the compounds within the active site of cyclooxygenase-1 (COX-1), a key enzyme in inflammation. researchgate.net

These simulations can reveal subtle but crucial aspects of binding, such as the role of water molecules in mediating interactions and the conformational rearrangements that occur upon ligand binding. The data from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), help to quantify the stability and flexibility of the system.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about the electronic structure, molecular orbitals (such as HOMO and LUMO), electrostatic potential, and chemical reactivity of 1H-Pyrrolo[1,2-a]benzimidazole systems.

DFT studies on related pyrrolo[1,2-c]imidazole scaffolds have been used to calculate geometrical parameters and correlate them with experimental data from X-ray crystallography. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate or accept electrons, which is crucial for its reactivity and interaction with biological targets. scilit.com Studies on benzimidazole-thiadiazole derivatives have also utilized DFT calculations to understand their electronic structure and stability. nih.gov

Furthermore, quantum chemical methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the structure and purity of synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.

For benzimidazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their activity against various biological targets, such as enteroviruses. biointerfaceresearch.com These models can highlight the importance of steric, electronic, and hydrophobic properties in determining the biological activity. For example, a QSAR study on N-substituted benzimidazole derived carboxamides helped to explore the molecular properties with the highest influence on their antioxidative activity. nih.gov

The insights gained from QSAR models are invaluable for the predictive design of new 1H-Pyrrolo[1,2-a]benzimidazole derivatives with enhanced potency and selectivity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Compound Optimization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate the pharmacokinetic profile of compounds, helping to identify potential liabilities and guide optimization.

For novel pyrrole-benzimidazole derivatives, their molecular descriptors and ADME properties have been calculated using online tools like SwissADME. scilit.comnih.gov These predictions assess parameters such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and potential to cross the blood-brain barrier. The models also check for compliance with drug-likeness rules, such as Lipinski's rule of five, which helps to filter out compounds with poor pharmacokinetic profiles. isca.me

By predicting these properties computationally, researchers can prioritize which 1H-Pyrrolo[1,2-a]benzimidazole derivatives to synthesize and test, thereby saving time and resources in the drug development pipeline.

Table 2: Predicted ADME Properties for a Series of 3-(1H-benzo[d]imidazol-1-yl)propan-1-ones
CompoundPropertyPredicted Value/ClassificationReference
General SeriesBlood-Brain Barrier (BBB) PenetrationMost compounds predicted to be BBB penetrant isca.me
P-glycoprotein (P-gp) SubstratePredicted to be substrates
Oral BioavailabilityGood

Emerging Research Frontiers and Future Directions in 1h Pyrrolo 1,2 a Benzimidazole Chemistry and Biology

Development of Advanced and Sustainable Synthetic Methodologies

The demand for structurally complex and diverse libraries of 1H-pyrrolo[1,2-a]benzimidazole derivatives has spurred the development of more sophisticated and environmentally conscious synthetic strategies. Researchers are moving away from traditional multi-step, low-yielding reactions toward more efficient and sustainable alternatives.

Key areas of development include:

One-Pot Multicomponent Reactions: These reactions allow for the synthesis of complex pyrrolo[1,2-a]benzimidazoles from simple starting materials in a single step, which improves efficiency and reduces waste. researchgate.net Procedures have been developed that involve the reaction of a benzimidazole (B57391), a 2-bromoacetophenone (B140003) derivative, and an activated alkyne. researchgate.net

Green Chemistry Approaches: A significant focus is on making the synthesis process more environmentally friendly. This includes the use of water as a green solvent, which can in some cases lead to the formation of 2-substituted benzimidazoles, while aprotic solvents may yield 1,2-disubstituted products. researchgate.net

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are being employed as alternatives to conventional heating. researchgate.net These techniques can accelerate reaction times, improve yields, and reduce energy consumption.

Table 1: Comparison of Synthetic Methodologies for 1H-Pyrrolo[1,2-a]benzimidazole Derivatives
MethodologyKey FeaturesAdvantagesReference
One-Pot Multicomponent SynthesisCombines multiple reactants in a single step.High efficiency, reduced waste, operational simplicity. researchgate.net
Green SolventsUtilizes environmentally benign solvents like water.Reduced environmental impact, potential for altered product selectivity. researchgate.net
Microwave IrradiationUses microwave energy to heat reactions.Rapid reaction times, often higher yields, energy efficient. researchgate.net
Cyclization of Substituted BenzimidazolesInvolves intramolecular cyclization, for example using POCl3.Provides a route to specific derivatives like 1-aryl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles. niscpr.res.in

Elucidation of Novel Biological Targets and Mechanistic Pathways

While the anticancer potential of 1H-pyrrolo[1,2-a]benzimidazoles is well-documented, ongoing research is dedicated to identifying novel biological targets and clarifying their mechanisms of action. This deeper understanding is crucial for developing more selective and effective therapeutic agents.

Emerging research in this area includes:

DNA as a Primary Target: Many derivatives, particularly those designed as analogs of mitomycin antitumor agents, function as reductive alkylating agents. researchgate.netresearchgate.net These compounds can be activated by reduction, leading to the alkylation and cross-linking of DNA, which ultimately causes strand cleavage. researchgate.netresearchgate.netresearchgate.net One derivative, 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A), has shown potent activity through this mechanism. researchgate.netresearchgate.netresearchgate.net The process is thought to involve phosphate (B84403) alkylation followed by hydrolysis of the resulting phosphate triester. researchgate.net

Enzyme Inhibition: Beyond DNA, these compounds are being investigated as inhibitors of key cellular enzymes. Research indicates that some derivatives may act as inhibitors for protein kinases, such as cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. evitachem.com Additionally, certain benzimidazole derivatives have demonstrated the ability to inhibit mammalian DNA topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. researchgate.net

Modulation of Biochemical Pathways: The mechanism of action can also involve broader effects on cellular signaling. This includes the modulation of gene expression and protein phosphorylation, which are fundamental processes in cellular responses. evitachem.com

Table 2: Biological Targets and Mechanisms of 1H-Pyrrolo[1,2-a]benzimidazole Derivatives
Derivative Class / CompoundBiological TargetMechanism of ActionReference
Azamitosenes (e.g., PBI-A)DNAReductive alkylation leading to DNA cross-linking and strand cleavage. researchgate.netresearchgate.netresearchgate.net
General 1H-Pyrrolo[1,2-a]benzimidazolesProtein Kinases (e.g., CDKs)Inhibition of kinase activity, affecting cell cycle regulation. evitachem.com
Substituted 1H-BenzimidazolesMammalian DNA Topoisomerase IInhibition of enzyme activity, preventing DNA relaxation. researchgate.net
Reduced Pyrrolo[1,2-a]benzimidazole (PBI)DNA PhosphatesPhosphate alkylation followed by hydrolysis, leading to cleavage. researchgate.net

Integration of Chemoinformatics and Artificial Intelligence in Compound Design and Optimization

The integration of computational tools is revolutionizing the design and optimization of 1H-pyrrolo[1,2-a]benzimidazole derivatives. Chemoinformatics and artificial intelligence (AI) are accelerating the discovery process, enabling researchers to predict compound activity and prioritize synthetic efforts.

Key computational approaches include:

Machine Learning (ML) for Activity Prediction: Supervised machine learning techniques are being used to screen large chemical databases and predict the biological activity of novel compounds. researchgate.net Models like extreme gradient boosting, random forest, and deep neural networks have been trained to identify potential antimicrobial agents, including derivatives like 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are being conducted to understand the relationship between the chemical structure of 1H-pyrrolo[1,2-a]benzimidazole derivatives and their biological activity. researchgate.net These models help in identifying key structural features required for potency and selectivity, guiding the design of more effective compounds.

These data-driven approaches reduce the time and cost associated with traditional trial-and-error methods, allowing for more focused and hypothesis-driven experimental work. researchgate.net

Exploration of New Applications as Chemical Probes and Functional Materials

The utility of the 1H-pyrrolo[1,2-a]benzimidazole scaffold extends beyond medicinal chemistry. Its unique photophysical and chemical properties make it an attractive building block for the development of chemical probes and advanced functional materials.

Functional Materials: The rigid, planar structure and tunable electronic properties of the scaffold make it suitable for synthesizing materials like specialized polymers and dyes. evitachem.com

Coordination Chemistry and Catalysis: The nitrogen atoms within the heterocyclic system can act as ligands, binding to metal ions to form coordination complexes. iucr.org These metal-organic structures are being explored for their potential applications in catalysis and the formation of novel copolymers. iucr.org For instance, a copper(II) complex with a rac-dichlorido[3-ethoxy-3-(1-ethyl-1H-benzimidazol-2-yl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole] ligand has been synthesized and characterized. iucr.org These geometrically constrained ligands have potential uses as polymerization catalysts. iucr.org

Strategies for Overcoming Resistance Mechanisms (in relation to specific mechanistic targets, not clinical resistance)

As with any class of biologically active compounds, the potential for target-mediated resistance is a key consideration. Research is beginning to focus on proactive strategies to overcome such resistance at the molecular level, ensuring the long-term viability of 1H-pyrrolo[1,2-a]benzimidazole-based agents.

Future strategies may include:

Multi-Targeting Approaches: Designing single molecules that can interact with multiple cellular targets is a promising strategy. researchgate.net By having several mechanisms of action, such compounds may be less susceptible to resistance arising from a mutation in a single target protein. researchgate.net

Structural Modification to Counter Target Alterations: Resistance to enzyme inhibitors often arises from mutations in the target protein's active site that prevent the inhibitor from binding. A future research direction involves designing second-generation derivatives with modified structures that can effectively bind to these mutated targets.

Circumventing DNA Repair Mechanisms: For compounds that target DNA, resistance can emerge from the upregulation of cellular DNA repair pathways. Strategies to overcome this could involve co-administering the 1H-pyrrolo[1,2-a]benzimidazole derivative with an inhibitor of a key DNA repair enzyme, although this falls outside the single-compound focus. A more direct approach is to design derivatives that create DNA lesions that are particularly difficult for cellular machinery to repair. The shared cross-resistance between some PBI derivatives and doxorubicin (B1662922) suggests that they may be affected by similar resistance pathways, such as those involving multidrug resistance transporter proteins. researchgate.netmolaid.com

By anticipating and addressing these mechanistic resistance pathways, researchers can design more robust and durable agents based on the 1H-pyrrolo[1,2-a]benzimidazole scaffold.

Q & A

Q. What are the primary synthetic routes to 1H-pyrrolo[1,2-a]benzimidazole and its derivatives?

The core scaffold is typically synthesized via cyclocondensation, cycloaddition, or cyclization reactions. For example:

  • Cyclocondensation : Reactions between 2-aminobenzimidazole and α-bromocarbonyl compounds in propylene oxide yield pyrrolo[1,2-a]benzimidazoles under mild conditions .
  • Dehydrogenative aromatization : Metal-free methods using molecular oxygen as an oxidant enable the formation of the fused ring system from 2-aminopyridines and cyclohexanones .
  • Three-component reactions : One-pot reactions with 1-benzylbenzimidazoles, α-bromocarbonyl compounds, and acetylenic dipolarophiles in epoxide solvents (e.g., propylene oxide) provide derivatives with high efficiency .

Q. How does reaction medium influence the stereospecificity and yield of pyrrolo[1,2-a]benzimidazole derivatives?

The choice of solvent and temperature critically affects product formation. For instance:

  • Using propylene oxide at room temperature yields pyrrolo[1,2-a]benzimidazoles and pyrrolo[1,2-a]quinoxalines, whereas 1,2-epoxybutane under reflux selectively produces pyrrolo[1,2-a]benzimidazole derivatives due to differing acid-scavenging capacities .
  • White LED irradiation in the presence of a spiky magnetic nanocatalyst promotes room-temperature synthesis of dihydropyrimido derivatives with high selectivity and recyclability .

Q. What functionalization strategies are available for modifying the 1H-pyrrolo[1,2-a]benzimidazole scaffold?

Key strategies include:

  • Nucleophilic substitution : 1-Chloro precursors undergo substitution with phenoxy, thiophenoxy, or anilino groups via aromatic nucleophilic substitution or Buchwald–Hartwig amination .
  • C–H arylation : Palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines introduces aryl groups, enabling library diversification .

Advanced Research Questions

Q. How do structural modifications at the 3-position of pyrrolo[1,2-a]benzimidazole impact antitumor activity?

The 3-substituent's basicity and hydrogen-bonding capability significantly influence cytotoxicity. For example:

  • Enantiomeric nitrogen-containing substituents (R/S configurations) exhibit stereoselective activation by DT-diaphorase, enhancing DNA major groove binding. Analogues with basic 3-substituents show exceptional cytotoxicity in hollow fiber tumor assays .
  • Electron-withdrawing groups (e.g., halogens) on pyrimido[1,2-a]benzimidazole derivatives correlate with intraocular pressure-lowering activity, as modeled via artificial neural networks .

Q. What advanced catalytic systems enable sustainable synthesis of pyrrolo[1,2-a]benzimidazoles?

Emerging green methods include:

  • Microwave-mediated organocatalysis : Guanidine hydrochloride (GuHCl) catalyzes solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles from aryl aldehydes and methyl ketones, achieving high yields (>85%) and scalability .
  • Magnetic nanocatalysts : Fe₃O₄-based nanocatalysts under white LED irradiation facilitate dihydropyrimido derivative synthesis with recyclability (5 cycles without activity loss) .

Q. How can computational models guide the design of pyrrolo[1,2-a]benzimidazole-based therapeutics?

  • QSAR and neural networks : Structure-activity relationships (SAR) for intraocular pressure modulation are modeled using artificial neural networks, leveraging descriptors like lipophilicity and substituent electronic effects .
  • DFT calculations : These predict reaction pathways for CO₂ detection using pyrimido[1,2-a]benzimidazole-based chemosensors, optimizing binding interactions with activated CO₂ .

Q. What are the unresolved challenges in optimizing pyrrolo[1,2-a]benzimidazole synthesis?

  • Regioselectivity control : Competing pathways in multicomponent reactions (e.g., formation of pyrrolo[1,2-a]quinoxaline vs. pyrrolo[1,2-a]benzimidazole) require precise solvent/temperature optimization .
  • Scalability of metal-free methods : While molecular oxygen is eco-friendly, slow kinetics in dehydrogenative aromatization necessitate catalyst development .

Data Contradictions and Resolution

  • Stereospecificity vs. reaction conditions : highlights that solvent choice (propylene oxide vs. 1,2-epoxybutane) alters product specificity, suggesting solvent polarity and acid-scavenging ability as critical variables.
  • Biological activity vs. substituent type : While basic 3-substituents enhance antitumor activity , halogenated derivatives are optimal for intraocular pressure modulation , underscoring target-dependent design principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.